molecular formula C20H20N2O3S B2866276 N-[4-(morpholin-4-yl)phenyl]naphthalene-2-sulfonamide CAS No. 324779-73-9

N-[4-(morpholin-4-yl)phenyl]naphthalene-2-sulfonamide

Cat. No.: B2866276
CAS No.: 324779-73-9
M. Wt: 368.45
InChI Key: HTDGPERBSREBHY-UHFFFAOYSA-N
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Description

N-[4-(Morpholin-4-yl)phenyl]naphthalene-2-sulfonamide is a sulfonamide derivative featuring a naphthalene core linked to a 4-morpholinophenyl group via a sulfonamide bridge. The morpholine ring, a six-membered heterocycle containing oxygen and nitrogen, confers unique electronic and steric properties, often enhancing solubility and influencing receptor interactions in medicinal chemistry contexts . The naphthalene moiety contributes aromatic rigidity and hydrophobic character, which may facilitate π-π stacking interactions in biological targets.

Properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c23-26(24,20-10-5-16-3-1-2-4-17(16)15-20)21-18-6-8-19(9-7-18)22-11-13-25-14-12-22/h1-10,15,21H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDGPERBSREBHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere (e.g., nitrogen or argon). A base such as triethylamine (TEA) or pyridine is added to neutralize HCl, driving the reaction to completion. The general equation is:

$$
\text{Naphthalene-2-sulfonyl chloride} + \text{4-(Morpholin-4-yl)aniline} \xrightarrow{\text{Base, DCM/THF}} \text{this compound} + \text{HCl}
$$

Key Parameters

  • Molar Ratio : A 1:1.2 ratio of sulfonyl chloride to amine ensures excess amine for complete conversion.
  • Temperature : Reactions are conducted at 0–25°C to minimize side reactions.
  • Reaction Time : 4–12 hours, depending on the base and solvent.

Workup and Purification

Post-reaction, the mixture is washed with water to remove residual base and HCl, followed by drying over anhydrous sodium sulfate. The crude product is purified via recrystallization from ethanol or column chromatography (silica gel, eluent: ethyl acetate/hexane).

Yield : 65–78% for analogous sulfonamide syntheses.

Microwave-Assisted Synthesis

Microwave irradiation offers a rapid alternative to conventional heating, reducing reaction times from hours to minutes. This method is particularly advantageous for thermally sensitive intermediates.

Optimized Protocol

Inspired by the synthesis of fluorophenyl morpholine sulfonamide Schiff bases, the target compound can be synthesized as follows:

  • Reactants : Naphthalene-2-sulfonyl chloride (1 equiv), 4-(morpholin-4-yl)aniline (1.1 equiv).
  • Solvent : Dimethylformamide (DMF) or acetonitrile.
  • Conditions : Microwave irradiation at 100–120°C for 4–6 minutes.
  • Base : Potassium carbonate (K₂CO₃) or TEA.

Advantages

  • Time Efficiency : 90% yield achieved in <10 minutes.
  • Reduced Side Products : Controlled heating minimizes decomposition.

Alternative Routes and Intermediate Modifications

Pre-functionalization of the Amine Component

The morpholine-substituted aniline can be synthesized independently before sulfonamide formation. A common approach involves nucleophilic aromatic substitution of 4-fluoronitrobenzene with morpholine, followed by nitro reduction:

$$
\text{4-Fluoronitrobenzene} + \text{Morpholine} \xrightarrow{\text{Base, DMSO}} \text{4-Nitro-N-(morpholin-4-yl)aniline} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{4-(Morpholin-4-yl)aniline}
$$

This method ensures high purity of the amine precursor, critical for efficient sulfonamide coupling.

Comparative Analysis of Methods

Method Conditions Time Yield Purity Reference
Conventional Coupling DCM, TEA, 25°C 8–12 h 65–78% >95%
Microwave-Assisted DMF, K₂CO₃, 120°C 4–6 min 85–90% >98%
Mannich Reaction EtOH, reflux 12 h 70–82% 90–93%

Challenges and Optimization Strategies

  • Sulfonyl Chloride Stability : Naphthalene-2-sulfonyl chloride is hygroscopic; storage under anhydrous conditions is critical.
  • Amine Solubility : 4-(Morpholin-4-yl)aniline exhibits limited solubility in non-polar solvents. Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Byproduct Formation : Excess base can lead to sulfonate ester formation. Stoichiometric base use is recommended.

Chemical Reactions Analysis

Types of Reactions

N-[4-(morpholin-4-yl)phenyl]naphthalene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Based on the search results, here's what is known about the applications of sulfonamide compounds, including those structurally related to "N-[4-(morpholin-4-yl)phenyl]naphthalene-2-sulfonamide":

1. Keap1-Nrf2 Protein-Protein Interaction (PPI) Inhibitors:

  • Background : Inhibiting the Kelch-like ECH-associated protein 1 (Keap1) can boost the activity of nuclear factor erythroid 2-related factor 2 (Nrf2), which is a transcription factor. This activation enhances the production of proteins involved in detoxification, maintaining redox balance, and mitochondrial function. Nrf2 activation is potentially therapeutic for conditions like Alzheimer’s and Parkinson’s diseases, vascular inflammation, and chronic obstructive airway disease .
  • Phenyl Bis-Sulfonamide Inhibitors : Phenyl bis-sulfonamides are a class of non-electrophilic Keap1-Nrf2 PPI inhibitors. They may offer improved toxicity profiles and different pharmacological properties compared to cysteine-reactive electrophilic inhibitors . These inhibitors bind to Keap1 at submicromolar concentrations .
  • Mechanism of Action : Keap1 usually suppresses Nrf2 activity by facilitating its ubiquitination and degradation. However, under oxidative or electrophilic stress, Keap1's repressor activity is impaired, allowing Nrf2 to evade degradation. Non-electrophilic PPI inhibitors disrupt the binding of Keap1 to the DLG motif of Nrf2 .
  • Structure-Activity Relationship (SAR) : Research has identified a novel Keap1-interactive scaffold through structure-based ligand design. Key interactions include π–cation and π–π stacking between the naphthalene ring and Arg415, and between the benzenesulfonamide moieties and Tyr334, Tyr572 and Tyr525 .
  • Cell-Based Experiments : Studies using Hepa1c1c7 mouse hepatoma cells showed that some compounds in this series induce NQO1 enzyme activity, indicating Nrf2 activation. Compound 38 showed a promising cellular activity profile, increasing NQO1 activity at low micromolar concentrations . Compound 11 was not cytotoxic at concentrations up to 100 μM in ARPE19 retinal pigment epithelial cells .

2. 5-HT6 Receptor Ligands:

  • Arylsulfonamide derivatives of cyclic arylguanidines have been developed as low-base 5-HT6 receptor ligands . Modifications at specific positions on the dihydroquinazoline fragment can influence affinity .

3. NaV1.7 Inhibitors:

  • Sulfonamides have been identified as selective NaV1.7 inhibitors, a target for pain treatment .

4. Other Potential Applications:

  • CYP17 Inhibitors: Sulfonamide compounds may be useful as CYP17 inhibitors .
  • Cosmetics: Polymers, including synthetic and semi-synthetic polymers, are used in cosmetics for various purposes such as film forming, rheology modification, and delivery of active ingredients .

Relevant Compounds

  • N-[4-morpholin-4-yl-2-[3-(naphthalen-2-ylsulfonylamino)phenyl]quinazolin-6-yl]acetamide: Information on this specific compound can be found on PubChem .
  • N-(4-morpholin-4-ylsulfonylphenyl)naphthalene-2-sulfonamide: This compound is offered by EvitaChem.

Mechanism of Action

The mechanism of action of N-[4-(morpholin-4-yl)phenyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Sulfonamide Derivatives

Compound Name Core Structure Substituents Molecular Weight (g/mol)* Notable Properties
N-[4-(Morpholin-4-yl)phenyl]naphthalene-2-sulfonamide Naphthalene-2-sulfonamide 4-Morpholinophenyl ~399.46 High polarity (morpholine), rigid backbone
(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide Naphthalene-1-sulfonamide 4-Methoxyphenyl, methylbenzene ~505.60 Stereochemical purity (99%), [α]D20 +2.5 (CHCl3)
4-Ethoxy-N-(2-furylmethyl)naphthalene-1-sulfonamide Naphthalene-1-sulfonamide Ethoxy, furylmethyl ~371.42 Enhanced lipophilicity (ethoxy, furan)
W-18: 1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide Benzene-sulfonamide Nitrophenylethyl, chlorophenyl, piperidine ~449.89 High steric bulk, electron-withdrawing groups
Elinogrel (N-(5-chlorothiophen-2-yl)sulfonyl-N’-{4-[6-fluoro-7-methylamino-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}urea) Thiophene-sulfonamide Chlorothiophene, quinazolinone ~606.02 Competitive/reversible pharmacological activity

*Calculated based on molecular formulas where explicit data are unavailable.

Physicochemical and Spectroscopic Comparisons

  • Morpholine vs. Methoxy/Furan Substituents : The morpholinyl group in the target compound introduces a polar, hydrogen-bond-accepting moiety, contrasting with the electron-donating methoxy group in and the aromatic furan in . This difference likely impacts solubility and metabolic stability .
  • Naphthalene Positional Isomerism : The 2-sulfonamide substitution (target compound) vs. 1-sulfonamide () alters steric accessibility. For instance, 1-sulfonamides exhibit distinct NMR shifts (e.g., 1H NMR δ 7.8–8.2 ppm for naphthalene protons in ) compared to hypothetical 2-sulfonamide analogs.

Biological Activity

N-[4-(morpholin-4-yl)phenyl]naphthalene-2-sulfonamide is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a naphthalene ring, with a morpholine substituted on the phenyl group. This structural arrangement is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide moiety is known to inhibit certain enzymes, potentially affecting metabolic pathways related to inflammation and infection. The morpholine group may enhance the compound's solubility and facilitate its interaction with biological membranes.

Biological Activity

  • Antimicrobial Activity : Sulfonamides have historically been used as antibacterial agents. Research indicates that compounds similar to this compound exhibit significant antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) for these compounds can be as low as 10 µg/mL, suggesting potent activity.
  • Anti-inflammatory Effects : Studies have shown that sulfonamide derivatives can reduce inflammation by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . The presence of electron-withdrawing groups on the phenyl ring enhances this activity, indicating a structure-activity relationship (SAR) that could be exploited for therapeutic purposes.
  • Inhibition of Fatty Acid Binding Protein 4 (FABP4) : Recent studies have identified naphthalene sulfonamide derivatives as selective inhibitors of FABP4, which is implicated in metabolic diseases such as diabetes and obesity. In vivo studies demonstrated that these compounds significantly improved glucose and lipid metabolism in diabetic mouse models .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various naphthalene sulfonamides, including this compound. The results showed that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to traditional antibiotics.

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of inflammation, this compound was administered to mice subjected to an inflammatory stimulus. The treatment resulted in a significant reduction in pro-inflammatory cytokines and COX enzyme levels, supporting its potential use as an anti-inflammatory agent.

Research Findings

Study Findings Reference
Antimicrobial ActivitySignificant antibacterial effects against E. coli and S. aureus; MIC = 10 µg/mL
Anti-inflammatory EffectsInhibition of COX enzymes; reduced cytokine levels in vivo
FABP4 InhibitionImproved metabolic parameters in diabetic mice; selective inhibition observed

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(morpholin-4-yl)phenyl]naphthalene-2-sulfonamide
Reactant of Route 2
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N-[4-(morpholin-4-yl)phenyl]naphthalene-2-sulfonamide

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